2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Overview

Description

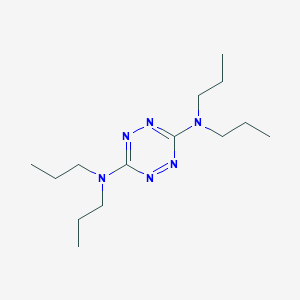

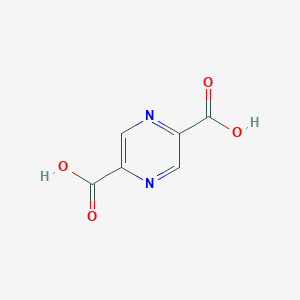

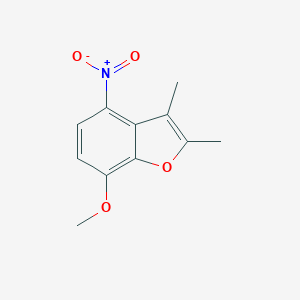

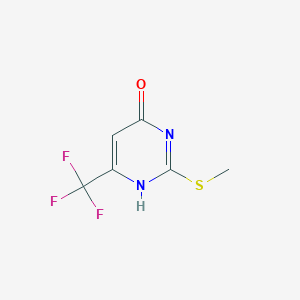

The compound of interest, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, is a chemical entity that appears to be related to various pyrimidine derivatives with potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The methylthio group (a sulfur-containing substituent) and the trifluoromethyl group are common modifications that can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involves the conversion of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to various substituted compounds through reactions like the Ullmann reaction . Another example is the regioselectively controlled synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones, which are synthesized from the cyclocondensation reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with nonsymmetric ureas or isothiourea sulfates . These methods highlight the versatility of pyrimidine chemistry and the ability to introduce various functional groups to achieve desired properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often elucidated using techniques such as NMR, IR, Raman, and X-ray crystallography. For example, triorganotin(IV) complexes of a related pyrimidine derivative were characterized using these techniques, providing insights into the geometry and coordination of the tin atoms within the molecules . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones involves the addition of substituted 2-aminopyridines to activated alkynoates, leading to the formation of trifluoromethyl substituted pyrimidines . These reactions are often carried out under mild conditions, which is advantageous for the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

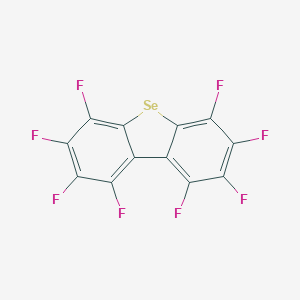

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. For instance, the introduction of a trifluoromethyl group can increase the metabolic stability of the compound . Additionally, the presence of a methylthio group can affect the compound's electronic properties and its interaction with biological molecules . Understanding these properties is essential for the development of pyrimidine derivatives as pharmaceutical agents.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidines, including structures similar to 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, have shown a wide range of biological activities, including anti-inflammatory properties. Research by Gondkar, Deshmukh, and Chaudhari (2013) outlines the synthesis and in-vitro anti-inflammatory activity of substituted tetrahydropyrimidine derivatives. These compounds exhibited potent in-vitro anti-inflammatory activity, highlighting the potential of pyrimidine derivatives in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to the chemical structure , serves as a precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Parmar, Vala, and Patel (2023) reviewed the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, showcasing the compound's applicability in developing lead molecules (Parmar, Vala, & Patel, 2023).

Anti-cancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. Kaur et al. (2014) focused on pyrimidine-based scaffolds, demonstrating their potential in interacting with various enzymes, targets, and receptors to exhibit anticancer effects. This review emphasizes the significant interest in pyrimidine derivatives as potential anticancer agents (Kaur et al., 2014).

Optoelectronic Materials

In the realm of material science, the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the electroluminescent properties and applications of these derivatives in organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the compound's versatility beyond medicinal applications (Lipunova et al., 2018).

Pharmacological Activities

Chiriapkin (2022) provided a comprehensive analysis of pyrimidine derivatives used in medical practice, covering a wide range of pharmacological activities from antiviral to antitumor effects. This analysis serves as a foundation for the further development of new biologically active compounds based on the pyrimidine core (Chiriapkin, 2022).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol are currently unknown. The compound’s effects on these pathways and their downstream effects would depend on the specific targets it interacts with .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability .

Result of Action

These effects would be determined by the compound’s interaction with its targets and the resulting changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

properties

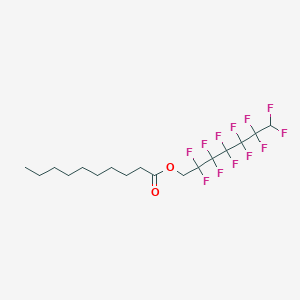

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPDRZKOMZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289798 | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol | |

CAS RN |

16097-62-4 | |

| Record name | 16097-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)